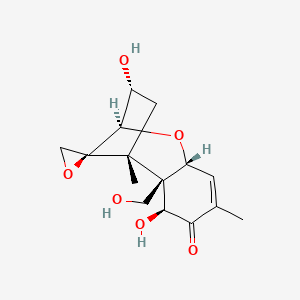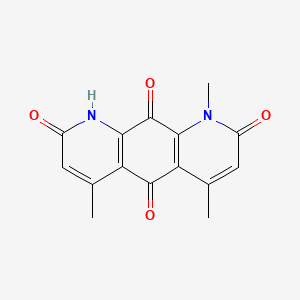
Dexfenfluramine hydrochloride
Overview
Description
Dexfenfluramine hydrochloride, marketed under the name Redux, is a serotonergic anorectic drug. It reduces appetite by increasing the amount of extracellular serotonin in the brain. This compound is the dextrorotatory isomer of fenfluramine and is structurally similar to amphetamine, but it lacks any psychologically stimulating effects .
Scientific Research Applications
Dexfenfluramine hydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in analytical studies and chemical synthesis.
Biology: Studied for its effects on serotonin levels and neurotransmission.
Medicine: Initially approved for weight loss management, it has been researched for its potential in treating other conditions like diabetes and obesity.
Industry: Utilized in the development of new pharmacological agents and as a standard in quality control processes
Mechanism of Action
Target of Action
Dexfenfluramine hydrochloride primarily targets the Sodium-dependent serotonin transporter and the 5-hydroxytryptamine receptor 2C . These targets play a crucial role in the regulation of serotonin levels in the brain, which is a neurotransmitter that influences mood, appetite, and sleep.
Mode of Action
Dexfenfluramine binds to the serotonin reuptake pump, inhibiting the reuptake of serotonin . This action increases the levels of serotonin in the brain’s synapses, leading to greater activation of serotonin receptors . The enhancement of serotoninergic transmission in the centers of feeding behavior located in the hypothalamus results in the suppression of the appetite for carbohydrates .
Biochemical Pathways
Dexfenfluramine promotes serotonergic neurotransmission by inhibiting serotonin (5-hydroxytryptophan, 5-HT) reuptake and stimulating 5-HT release . This action affects the balance between excitatory (glutamatergic) and inhibitory (γ-aminobutyric acid [GABA]-ergic) neural networks .
Pharmacokinetics
Dexfenfluramine is well-absorbed from the gastrointestinal tract . It has a protein binding of 36% . The half-life of dexfenfluramine is between 17-20 hours , indicating that it remains in the body for a significant period before being eliminated.
Result of Action
The primary result of dexfenfluramine’s action is a decrease in caloric intake due to increased serotonin levels in the brain’s synapses . This leads to a reduction in appetite, particularly for carbohydrates . Dexfenfluramine was used to treat diabetes and obesity due to these effects .
Action Environment
The action, efficacy, and stability of dexfenfluramine can be influenced by various environmental factors. It’s important to note that dexfenfluramine was withdrawn from the market due to concerns about cardiovascular side-effects .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Dexfenfluramine hydrochloride plays a significant role in biochemical reactions by acting as a serotonin reuptake inhibitor. It binds to the serotonin reuptake pump, inhibiting the reuptake of serotonin and causing an increase in extracellular serotonin levels . This leads to greater activation of serotonin receptors, particularly the 5-hydroxytryptamine receptor 2C, enhancing serotonergic transmission in the hypothalamus, which is involved in regulating feeding behavior . This compound also causes the release of serotonin from synaptosomes .
Cellular Effects
This compound influences various types of cells and cellular processes. It primarily affects neurons in the brain by increasing serotonin levels in synapses, which suppresses appetite . This compound impacts cell signaling pathways by enhancing serotonergic transmission, which can influence gene expression and cellular metabolism . The increased serotonin levels can lead to changes in the expression of genes involved in appetite regulation and energy balance .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the serotonin reuptake pump, which inhibits serotonin reuptake and increases extracellular serotonin levels . This elevated serotonin activates serotonin receptors, particularly the 5-hydroxytryptamine receptor 2C, leading to enhanced serotonergic transmission in the hypothalamus . This mechanism suppresses appetite by influencing the centers of feeding behavior . Additionally, this compound causes the release of serotonin from synaptosomes, further increasing serotonin levels in the brain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The drug is well-absorbed from the gastrointestinal tract and has a half-life of 17-20 hours . Its efficacy in reducing weight is observed during the initial months of treatment, but the effectiveness diminishes after six months of continuous use . This compound is metabolized in the liver, and its systemic bioavailability is about 68% . Long-term use of the drug has been associated with adverse effects such as primary pulmonary hypertension .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that doses ranging from 1 to 5 mg/kg decrease food intake, body weight, and adipose tissue mass in rats . Higher doses can lead to toxic effects, including primary pulmonary hypertension and other cardiovascular issues . The drug’s anorectic effects are primarily due to its action on serotonin reuptake and release .
Metabolic Pathways
This compound is involved in metabolic pathways that include its metabolism in the liver. It is metabolized by hepatic enzymes, and its primary metabolites are excreted in the urine . The drug’s metabolism can be influenced by other compounds that affect hepatic enzyme activity . This compound’s impact on metabolic flux and metabolite levels is primarily related to its effects on serotonin levels and appetite regulation .
Transport and Distribution
This compound is well-absorbed from the gastrointestinal tract and distributed throughout the body . It has a protein binding rate of 36% and a volume of distribution that is not well-defined . The drug is transported across cell membranes by serotonin transporters, which facilitate its uptake into neurons . This compound’s distribution within tissues is influenced by its binding to serotonin transporters and other proteins .
Subcellular Localization
This compound’s subcellular localization is primarily within neurons, where it binds to serotonin reuptake pumps on synaptic vesicles . This localization allows the drug to inhibit serotonin reuptake and increase extracellular serotonin levels . The drug’s activity is influenced by its ability to interact with serotonin transporters and receptors, which are primarily located in the synaptic cleft and on neuronal membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dexfenfluramine hydrochloride is synthesized through a multi-step process. The synthesis begins with the preparation of the intermediate compound, 3-(trifluoromethyl)phenylacetone. This intermediate is then subjected to reductive amination with ethylamine to produce dexfenfluramine. The final step involves the conversion of dexfenfluramine to its hydrochloride salt form by reacting it with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to monitor the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions
Dexfenfluramine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Dexfenfluramine can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Dexfenfluramine can undergo substitution reactions, particularly involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of dexfenfluramine, which can have different pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
Fenfluramine: The racemic mixture of which dexfenfluramine is the dextrorotatory isomer.
Benfluorex: A related compound with similar pharmacological properties.
Levofenfluramine: The levorotatory isomer of fenfluramine.
Norfenfluramine: A metabolite of fenfluramine with similar effects
Uniqueness
Dexfenfluramine hydrochloride is unique due to its specific action on serotonin reuptake and its lack of psychologically stimulating effects compared to amphetamine. Its selective serotoninergic activity makes it distinct from other anorectic agents .
Properties
IUPAC Name |
(2S)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKXJHAOUFHNAS-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H](C)CC1=CC(=CC=C1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048871 | |
| Record name | Dexfenfluramine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3239-45-0 | |
| Record name | (+)-Fenfluramine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3239-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexfenfluramine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003239450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexfenfluramine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-N-ethyl-α-methyl-m-(trifluoromethyl)phenethylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.824 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXFENFLURAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM28L0FHNP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















